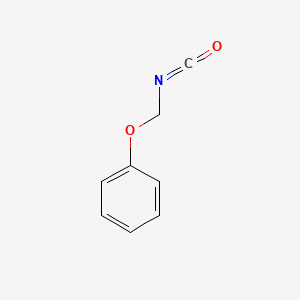

(Isocyanatomethoxy)benzene

Description

Contextualization of the Isocyanate Functional Group in Organic Synthesis

The isocyanate group, with the general formula R−N=C=O, is a cornerstone of modern organic synthesis, prized for its high reactivity. cymitquimica.com The carbon atom of the isocyanate group is highly electrophilic, making it susceptible to attack by a wide array of nucleophiles. This reactivity is fundamental to its utility in forming a variety of stable chemical linkages. nih.gov

Key reactions involving the isocyanate group include:

Reaction with Alcohols: Isocyanates react readily with alcohols to form urethane (B1682113) (carbamate) linkages. This reaction is the foundation of polyurethane chemistry, where diisocyanates are reacted with polyols to create a vast range of polymeric materials. crowdchem.net

Reaction with Amines: The reaction with primary or secondary amines is typically rapid and results in the formation of substituted ureas. This transformation is crucial in the synthesis of agrochemicals, pharmaceuticals, and polyurea polymers. michigan.gov

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. michigan.gov This reaction is harnessed in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.

The synthesis of isocyanates is commonly achieved through several established methods. The industrial-scale production typically involves the phosgenation of primary amines. cymitquimica.com For laboratory-scale synthesis, rearrangement reactions such as the Curtius rearrangement (from acyl azides) and the Lossen rearrangement (from hydroxamic acids) provide effective pathways to isocyanates from carboxylic acid derivatives. cymitquimica.com

Table 1: Key Reactions of the Isocyanate Functional Group

| Reactant | Product | Bond Formed | Significance |

|---|---|---|---|

| Alcohol (R'-OH) | Urethane (Carbamate) | R-NH-C(=O)O-R' | Polyurethane synthesis |

| Amine (R'-NH₂) | Urea (B33335) | R-NH-C(=O)NH-R' | Synthesis of pharmaceuticals, agrochemicals, polyureas |

| Water (H₂O) | Amine + CO₂ | R-NH₂ | Polyurethane foam production, amine synthesis |

Significance of Phenoxymethyl (B101242) Moieties in Chemical Scaffolds

The phenoxymethyl group (C₆H₅OCH₂–) is recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.gov Its incorporation into a molecular structure can significantly influence the compound's biological activity and physical properties. The phenoxy portion provides a rigid aromatic platform capable of engaging in various intermolecular interactions, such as π-π stacking, while the ether linkage offers conformational flexibility.

Detailed research findings have highlighted the importance of this moiety in various applications:

Drug Discovery: Numerous studies have demonstrated that derivatives containing the phenoxymethyl scaffold exhibit a wide range of biological activities. Research has been conducted on their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net For example, certain 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives have been evaluated for their antiproliferative activities against breast cancer cell lines. nih.gov Similarly, 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. ebi.ac.uk

Polymer and Materials Science: In materials science, the phenoxymethyl group can impart desirable properties such as thermal stability and specific reactivity. For instance, the reaction of phenyl isocyanate with phenyl glycidyl (B131873) ether, a related epoxide, yields 5-phenoxymethyl-3-phenyl-2-oxazolidinone, a heterocyclic compound whose structure is relevant to the curing of epoxy resins with isocyanates. researchgate.netresearchgate.netnist.gov

Table 2: Examples of Research Compounds Containing the Phenoxymethyl Moiety

| Compound Class | Area of Research | Reference |

|---|---|---|

| 2-(Phenoxymethyl)-1,3,4-oxadiazole Derivatives | Anticancer Agents | nih.gov |

| 3-Phenoxymethyl-1,2,4-triazoline-5-thione Derivatives | Central Nervous System Activity, Antimicrobial Agents | researchgate.net |

| 4-(Phenoxymethyl)-1H-1,2,3-triazole Derivatives | Xanthine Oxidase Inhibitors | ebi.ac.uk |

| 5-Phenoxymethyl-2-oxazolidinone Derivatives | Epoxy Resin Curing, Polymer Chemistry | researchgate.netresearchgate.net |

Research Landscape of (Isocyanatomethoxy)benzene and its Derivatives

The research landscape for compounds combining phenoxymethyl and isocyanate functionalities, specifically isomers of (phenoxymethyl)phenyl isocyanate, is centered on their utility as synthetic intermediates. The dual functionality of these molecules allows for a diverse range of chemical transformations, making them attractive starting materials for constructing more complex chemical architectures.

The specific compound 1-isocyanato-2-(phenoxymethyl)benzene is available commercially as a research chemical, indicating its use as a building block in targeted synthesis. cymitquimica.comchemicalbook.comfishersci.ie Its reactivity is dictated by the interplay of its constituent groups. The isocyanate group provides a reactive handle for derivatization, while the phenoxymethyl group and the substitution pattern on the benzene (B151609) ring can be used to tune the molecule's steric and electronic properties, thereby influencing its reactivity and the properties of the final products.

The synthesis of derivatives from these precursors is an active area of investigation. For example, studies have shown that phenoxyacetic acid hydrazide can be reacted with various isocyanates to produce semicarbazide (B1199961) derivatives, which can then be cyclized to form biologically active 1,2,4-triazoles. researchgate.netconsensus.app Other research has focused on the synthesis of complex, multi-ring heterocyclic systems by reacting phenoxymethyl-containing precursors with isocyanates. pensoft.net These synthetic strategies leverage the predictable reactivity of the isocyanate group to build molecular libraries for screening in drug discovery programs and for the development of new materials. The general approach often involves using the isocyanate as an electrophilic partner to engage with a wide variety of nucleophiles, leading to a diverse set of products from a common starting material.

Table 3: Physicochemical Properties of 1-Isocyanato-2-(phenoxymethyl)benzene

| Property | Value |

|---|---|

| CAS Number | 910037-00-2 nih.gov |

| Molecular Formula | C₁₄H₁₁NO₂ nih.gov |

| Molecular Weight | 225.24 g/mol nih.gov |

| IUPAC Name | 1-isocyanato-2-(phenoxymethyl)benzene nih.gov |

| SMILES | C1=CC=C(C=C1)OCC2=CC=CC=C2N=C=O nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isocyanatomethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRWVZHIPVHZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isocyanatomethoxy Benzene

Established Synthetic Pathways to (Isocyanatomethoxy)benzene

The principal and most well-documented method for the synthesis of this compound relies on the Curtius rearrangement, a versatile and widely used reaction in organic synthesis for the conversion of carboxylic acids to isocyanates. nih.govnih.govillinoisstate.eduorganic-chemistry.org

Modified Curtius Rearrangement Approaches

The Curtius rearrangement involves the thermal decomposition of an acyl azide to yield an isocyanate with the loss of nitrogen gas. nih.govillinoisstate.eduwikipedia.org The reaction is known for its efficiency and tolerance of a wide variety of functional groups. nih.gov The mechanism is generally considered to be a concerted process, avoiding the formation of a discrete nitrene intermediate, which helps in preventing side reactions. wikipedia.org The rearrangement proceeds with the retention of the configuration of the migrating group. nih.gov

For the synthesis of this compound, the process begins with the formation of phenoxyacetyl azide. This intermediate is then subjected to thermal conditions, leading to the rearrangement and the desired isocyanate product. The reaction can be summarized as follows:

Step 1: Formation of Phenoxyacetyl Azide C₆H₅OCH₂COCl + NaN₃ → C₆H₅OCH₂CON₃ + NaCl

Step 2: Curtius Rearrangement C₆H₅OCH₂CON₃ → C₆H₅OCH₂NCO + N₂

Modern modifications of the Curtius rearrangement often employ reagents like diphenylphosphoryl azide (DPPA) to facilitate a one-pot conversion from a carboxylic acid to the isocyanate, which can enhance safety by avoiding the isolation of potentially explosive acyl azides. nih.gov

A representative, though generalized, set of reaction parameters for a Curtius rearrangement is detailed in the table below.

| Parameter | Value |

|---|---|

| Starting Material | Phenoxyacetyl chloride |

| Reagent | Sodium azide |

| Solvent | Inert, anhydrous solvent (e.g., Toluene, Benzene) |

| Temperature (Azide Formation) | 0-25 °C |

| Temperature (Rearrangement) | 50-100 °C (Reflux) |

| Reaction Time | 1-4 hours |

| Theoretical Yield | High |

Precursor Chemistry: Acid Chlorides and Azide Reagents

The synthesis of the key intermediate, phenoxyacetyl azide, starts from phenoxyacetic acid. This carboxylic acid is first converted to its more reactive acid chloride derivative, phenoxyacetyl chloride. This activation is typically achieved by reacting phenoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once phenoxyacetyl chloride is obtained, it is reacted with an azide source, most commonly sodium azide (NaN₃), in an inert solvent. organic-chemistry.org This nucleophilic acyl substitution reaction proceeds readily to form phenoxyacetyl azide. Careful control of the reaction temperature is necessary to prevent premature decomposition of the acyl azide.

Analogous Synthesis Strategies for Related Isocyanatomethoxy Structures

The principles of the Curtius rearrangement can be extended to synthesize a variety of substituted this compound derivatives. By starting with appropriately substituted phenoxyacetic acids, a range of analogs can be prepared. For instance, electron-donating or electron-withdrawing groups on the phenyl ring of the phenoxyacetic acid precursor would be carried through the synthetic sequence to yield the corresponding substituted this compound. The versatility of the Curtius rearrangement makes it a valuable tool for creating libraries of such compounds for further research. nih.gov

Programmed Synthesis of Multi-Substituted Benzene (B151609) Derivatives

The synthesis of multi-substituted benzene derivatives often requires careful strategic planning to ensure the correct placement of functional groups around the aromatic ring. pressbooks.pub This involves considering the directing effects of the substituents already present on the ring in electrophilic aromatic substitution reactions. While the synthesis of this compound itself does not inherently involve multiple substitutions on the benzene ring, the strategies for creating more complex analogs would fall under this category. For example, to synthesize a nitro-substituted this compound, one would need to decide whether to nitrate a precursor to phenoxyacetic acid or to nitrate a later intermediate, taking into account the directing effects of the existing groups and the reactivity of the intermediates. pressbooks.pub

Atom Economy and Waste Minimization Considerations in Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. youtube.comyoutube.comyoutube.com The Curtius rearrangement, in its ideal form, exhibits good atom economy. The primary byproduct of the rearrangement step is nitrogen gas (N₂), which is innocuous.

Molecular Weight of this compound (C₈H₇NO₂): 149.15 g/mol Molecular Weight of Phenoxyacetyl chloride (C₈H₇ClO₂): 170.59 g/mol Molecular Weight of Sodium Azide (NaN₃): 65.01 g/mol Molecular Weight of Sodium Chloride (NaCl): 58.44 g/mol Molecular Weight of Nitrogen (N₂): 28.02 g/mol

| Compound | Molecular Weight (g/mol) | Role |

|---|---|---|

| This compound | 149.15 | Desired Product |

| Phenoxyacetyl chloride | 170.59 | Reactant |

| Sodium azide | 65.01 | Reactant |

| Sodium chloride | 58.44 | Byproduct |

| Nitrogen | 28.02 | Byproduct |

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (149.15 / (170.59 + 65.01)) x 100 ≈ 63.3%

Reaction Mechanisms and Chemical Transformations of Isocyanatomethoxy Benzene

Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by an electrophilic carbon atom, making it susceptible to attack by various nucleophiles. wikipedia.org This inherent reactivity is the basis for many of the characteristic reactions of (isocyanatomethoxy)benzene.

Nucleophilic Addition Reactions

The carbon atom of the isocyanate group in this compound is highly electrophilic and readily undergoes nucleophilic addition. This reactivity is a cornerstone of isocyanate chemistry, leading to the formation of a variety of important chemical linkages. For instance, isocyanates react with alcohols to form urethanes, with water to form carbamic acids which then decompose to amines and carbon dioxide, and with amines to yield ureas. wikipedia.org The general mechanism involves the attack of a nucleophile on the electron-deficient carbon of the N=C=O group.

Table 1: Examples of Nucleophilic Addition Reactions with Isocyanates

| Nucleophile | Product | Linkage Formed |

|---|---|---|

| Alcohol (R'-OH) | Urethane (B1682113) | -NH-C(O)-O- |

| Water (H₂O) | Carbamic Acid (unstable) → Amine + CO₂ | -NH-C(O)-OH |

This table provides a generalized overview of common nucleophilic addition reactions of isocyanates.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

A significant application of the reactivity of this compound is in the synthesis of urea and thiourea derivatives. The reaction with primary or secondary amines leads to the formation of substituted ureas. nih.gov This reaction is a straightforward nucleophilic addition of the amine to the isocyanate carbon. asianpubs.org

Similarly, thiourea derivatives can be synthesized through the reaction of isothiocyanates with primary or secondary amines. rdd.edu.iq While this compound itself contains an isocyanate, the analogous isothiocyanate would be required for direct thiourea synthesis. The synthesis of thioureas often involves the reaction of an amine with an isothiocyanate, which can be prepared from the corresponding acyl chloride and a thiocyanate (B1210189) salt. rdd.edu.iqmdpi.com

The formation of these derivatives is of considerable interest in medicinal chemistry and materials science due to the diverse biological activities and polymer-forming capabilities of ureas and thioureas. nih.govnih.gov

Aromatic Reactivity: Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring

The benzene ring of this compound can also participate in substitution reactions. The nature of these reactions is significantly influenced by the electronic properties of the isocyanatomethoxy substituent.

Influence of Isocyanatomethoxy Substituent on Electrophilic Aromatic Substitution (EAS) Regioselectivity and Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity (the position of substitution) of EAS are controlled by the substituent already present on the ring. libretexts.orgpressbooks.pubchemistrytalk.org Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

The isocyanatomethoxy group (-OCH₂NCO) is a complex substituent. The oxygen atom, through its lone pairs, can donate electron density to the ring via resonance, which is an activating effect and directs incoming electrophiles to the ortho and para positions. pressbooks.pub However, the isocyanate group is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. This inductive effect (-I) deactivates the ring, making it less reactive towards electrophiles than benzene itself. masterorganicchemistry.com

Table 2: Predicted Regioselectivity in EAS of this compound

| Position | Relative Reactivity | Reason |

|---|---|---|

| Ortho | Favored | Resonance stabilization of the sigma complex by the ether oxygen. |

| Meta | Disfavored | No direct resonance stabilization from the ether oxygen. |

This table is based on general principles of electrophilic aromatic substitution and the electronic properties of the substituent.

Consideration of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult for benzene derivatives unless the ring is activated by strong electron-withdrawing groups, typically located ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

For this compound, SNAr is unlikely to occur under standard conditions. The molecule lacks a good leaving group (like a halide) on the aromatic ring. Furthermore, while the isocyanatomethoxy group has an electron-withdrawing character, it may not be sufficient to activate the ring for nucleophilic attack to the same extent as, for example, a nitro group. libretexts.org Therefore, SNAr is not a probable reaction pathway for this compound unless other activating groups are present on the ring.

Potential for Radical Rearrangement Reactions

Radical reactions involving aromatic compounds can occur under specific conditions, often initiated by heat, light, or radical initiators. msu.edu For this compound, radical reactions could potentially involve the benzylic-like methylene (B1212753) group (-OCH₂-). The hydrogen atoms on this carbon are analogous to benzylic hydrogens and could be susceptible to abstraction by radicals, forming a resonance-stabilized radical intermediate. youtube.comkhanacademy.org

Once formed, this radical could undergo various transformations, including rearrangement or reaction with other species. However, the specific pathways for radical rearrangement reactions of this compound are not well-documented and would depend heavily on the reaction conditions and the nature of the radical species involved. It is known that hydroxyl radicals can add to the benzene ring, leading to hydroxylated products, a process that is relevant in atmospheric chemistry and toxicology. nih.govnih.gov

Advanced Synthetic Transformations Involving Benzene Derivatives

The dual functionality of this compound, comprising a highly reactive isocyanate group and a stable aromatic ring, allows for a diverse range of advanced synthetic transformations. These reactions can be broadly categorized into multicomponent reactions (MCRs) for rapid assembly of complex molecules, cycloaddition reactions to form heterocyclic and polycyclic systems, and regioselective substitutions on the benzene ring to introduce further functionality. These transformations are foundational in constructing elaborate molecular architectures from a relatively simple precursor.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. nih.gov Aryl isocyanates are valuable electrophilic components in various MCRs, enabling the rapid synthesis of diverse compound libraries.

This compound can serve as a key building block in MCRs for the synthesis of complex ureas and heterocyclic scaffolds. For instance, in a three-component reaction, an isocyanate reacts with an amine and another nucleophile or electrophile to construct multifunctional molecules in a single step. While the classic Ugi and Passerini reactions utilize isocyanides, isocyanates participate in analogous MCRs that lead to a variety of important structures. acs.orgnih.gov One notable example is the synthesis of sulfonylureas through a four-component reaction involving an isocyanate, an amine, a sulfonamide, and an aldehyde. nih.gov These reactions are prized for their high atom economy and ability to generate molecular complexity quickly. frontiersin.org

Table 1: Representative Multicomponent Reactions with Aryl Isocyanates

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Conditions | Yield (%) |

| Phenyl Isocyanate | Aniline | - | N,N'-Diphenylurea | Dichloromethane, rt | 95-99 |

| Phenyl Isocyanate | Indol-2,3-dione | Tetrahydroisoquinoline | 5,6-dihydropyrrolo[2,1-a]isoquinoline | Toluene, 110°C | 70-92 |

| Aryl Isocyanate | Amine | Sulfonamide | N-Sulfonylurea derivative | Varies | 60-85 |

Cycloaddition Reactions

Cycloaddition reactions offer powerful methods for the construction of cyclic compounds. Both the isocyanate group and the benzene ring of this compound can participate in such transformations.

Reactions of the Isocyanate Group: The N=C=O moiety of the isocyanate is a versatile component in cycloaddition reactions. It can react as a dienophile or dipolarophile to yield a wide array of heterocyclic systems. For example, [4+2] cycloaddition (Diels-Alder type) with dienes can produce six-membered heterocycles. Similarly, 1,3-dipolar cycloadditions with nitrile oxides or azides afford five-membered rings. These reactions are crucial for synthesizing novel heterocyclic scaffolds which are prevalent in medicinal chemistry. nih.gov

Reactions of the Benzene Ring: The benzene ring itself can undergo dearomative cycloaddition reactions, particularly under photochemical conditions. ias.ac.in These reactions, including [2+2] ortho, [3+2] meta, and [4+2] para cycloadditions with alkenes, provide a direct route to complex, three-dimensional polycyclic structures that would be difficult to access through other means. nih.govresearchgate.net The presence of the electron-donating methoxy (B1213986) group in this compound can influence the feasibility and outcome of these photocycloadditions by altering the electronic properties of the aromatic ring. ias.ac.in

Table 2: Examples of Cycloaddition Reactions with Benzene Derivatives and Isocyanates

| Reaction Type | Arene/Isocyanate | Reactant | Product Skeleton | Conditions |

| [4+2] Cycloaddition | Phenyl Isocyanate | 2,3-Dimethyl-1,3-butadiene | N-Phenyl-3,4-dimethyl-3,6-dihydropyridin-2(1H)-one | Toluene, reflux |

| [4+2] Photo-cycloaddition | Benzene | 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) | Para-cycloadduct | Visible light, -60°C |

| [2+2] Photo-cycloaddition | Anisole | Acrylonitrile | Bicyclo[4.2.0]octadiene derivative | Sunlight |

Electrophilic Aromatic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental transformation for functionalizing aromatic compounds. wikipedia.org The regiochemical outcome of such reactions is governed by the directing effect of the -(OCH₂)NCO substituent. This substituent's effect is a composite of the activating, ortho-, para-directing ether linkage (-OCH₂-) and the influence of the distal isocyanate group.

The oxygen atom of the methoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. masterorganicchemistry.com This effect strongly directs incoming electrophiles to the ortho and para positions. While the isocyanate group itself is electron-withdrawing, its influence is relayed through the methylene spacer, diminishing its deactivating effect on the ring. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to proceed, yielding predominantly ortho and para substituted products. acs.orgmasterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(Isocyanatomethoxy)-2-nitrobenzene and 1-(Isocyanatomethoxy)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(isocyanatomethoxy)benzene and 4-Bromo-1-(isocyanatomethoxy)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(Isocyanatomethoxy)phenyl)ethan-1-one |

Derivatives and Functionalization of Isocyanatomethoxy Benzene

Calixarene-Based Derivatives of (Isocyanatomethoxy)benzene

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde, creating a cup-shaped structure with a defined cavity. researchgate.netnih.gov Functionalization of calixarenes, either at their upper (para-positions) or lower (phenolic hydroxyl groups) rim, allows for the synthesis of sophisticated host molecules for applications in supramolecular chemistry. researchgate.net

The synthesis of calixarenes bearing multiple isocyanatomethoxy functionalities, such as bis- and tetrakis-substituted derivatives, involves the selective functionalization of the calixarene's lower rim hydroxyl groups. While direct literature for the synthesis of (isocyanatomethoxy)calixarenes is not prominent, a plausible synthetic route can be proposed based on established O-alkylation methodologies for calixarenes.

A common strategy for modifying the lower rim of calixarenes is through Williamson ether synthesis. This would involve reacting the parent calixarene (B151959) with a suitable electrophile in the presence of a base. For the introduction of the this compound group, a potential, though hypothetical, precursor could be a molecule like 1-(chloromethyl)-4-(isocyanatomethoxy)benzene.

The reaction would proceed as follows:

Deprotonation: The phenolic hydroxyl groups of the calixarene are deprotonated using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding phenoxide anions. The stoichiometry of the base can be controlled to achieve the desired degree of substitution (e.g., disubstitution for bis-derivatives or full substitution for tetrakis-derivatives on a calix ytlinghua.comarene).

Nucleophilic Substitution: The resulting calixarene phenoxides then act as nucleophiles, attacking the electrophilic chloromethyl group of the this compound reagent, displacing the chloride and forming an ether linkage.

The number of this compound units attached to the calixarene scaffold can be controlled by the molar ratio of the reactants and the reaction conditions. The synthesis of selectively functionalized calixarenes requires carefully controlled conditions to manage the reactivity of the multiple hydroxyl groups.

A key application of isocyanate-functionalized molecules is their reaction with primary amines to form urea (B33335) linkages (-NH-CO-NH-). This chemistry can be applied to calixarenes to create sophisticated receptors for anions. lookchem.com Urea derivatives are effective neutral anion binding hosts because the N-H protons of the urea group can act as hydrogen-bond donors, forming stable complexes with various anionic guests. lookchem.comnih.gov

The synthesis of such functionalized calixarenes involves a multi-step process:

Preparation of Aminocalixarene: First, a calixarene bearing amino groups is prepared. This is typically achieved by functionalizing the lower rim of the calixarene with groups that can be converted to amines, for example, by O-alkylation with a protected aminoalkyl halide followed by deprotection.

Urea Formation: The aminocalixarene is then reacted with this compound. The nucleophilic amino groups on the calixarene attack the electrophilic carbon of the isocyanate group (-N=C=O), resulting in the formation of a stable urea bridge that covalently links the (methoxy)benzene moiety to the calixarene platform.

The anion binding properties of these calixarene-urea derivatives are typically investigated using ¹H NMR titration experiments in an organic solvent like CDCl₃. lookchem.com Upon the addition of an anion (usually as a tetrabutylammonium (B224687) salt), a downfield shift in the resonance of the urea N-H protons is observed. This shift indicates that the N-H protons are directly involved in hydrogen bonding with the anion. lookchem.com The magnitude of the chemical shift change allows for the calculation of the association constant (Kₐ), which quantifies the strength of the host-guest interaction.

Studies have shown that these receptors can exhibit selectivity for particular anions. For instance, certain bridged urea derivatives of calix ytlinghua.comarene have demonstrated high selectivity for the acetate (B1210297) anion. lookchem.com The rigidity of the calixarene scaffold and the specific arrangement of the urea binding sites are crucial factors in determining the binding affinity and selectivity. lookchem.comrsc.org

| Receptor Type | Anion Guest | Association Constant (Kₐ, M⁻¹) | Solvent |

|---|---|---|---|

| Calix ytlinghua.comarene-Urea Derivative | Acetate (CH₃COO⁻) | > 10⁴ | CDCl₃ |

| Calix ytlinghua.comarene-Urea Derivative | Dihydrogen Phosphate (H₂PO₄⁻) | 1,860 | CDCl₃ |

| Calix ytlinghua.comarene-Urea Derivative | Chloride (Cl⁻) | < 10 | CDCl₃ |

This table presents representative data on the binding affinities of calixarene-urea derivatives for various anions, illustrating the potential for selective recognition.

Incorporation into Organosilane Structures

This compound can be incorporated into organosilane structures to create hybrid organic-inorganic materials. Organosilanes are compounds that contain at least one carbon-silicon bond. Isocyanate-functional silanes are particularly valuable as coupling agents, adhesion promoters, and surface modifiers because they possess dual reactivity. nbinno.comhengdasilane.com The isocyanate group provides a reactive handle for bonding with organic polymers, while the silane (B1218182) moiety can bond to inorganic surfaces like glass, silica, or metal oxides. dakenchem.com

The incorporation of the this compound unit can be achieved through several synthetic routes:

Reaction with Functional Silanes: this compound can be reacted with an organosilane that contains a nucleophilic functional group. For example, a reaction with an aminosilane (B1250345) (a silane bearing an amino group, e.g., 3-aminopropyltriethoxysilane) would result in the formation of a urea linkage. Similarly, reaction with a hydroxysilane would yield a urethane (B1682113) linkage. This approach covalently attaches the this compound molecule to the silicon atom via an organic spacer.

Synthesis from Isocyanate Silanes: An alternative strategy involves starting with a pre-formed isocyanate silane, such as 3-isocyanatopropyltrimethoxysilane. dakenchem.com This molecule already contains the key reactive groups. The isocyanate end can be reacted with a phenolic compound, such as p-hydroxybenzaldehyde, which could then be further modified, while the trimethoxysilane (B1233946) end is available for hydrolysis and condensation to form a polysiloxane network or to bond to an inorganic substrate.

These resulting organosilane structures are used to improve the compatibility and adhesion between organic resins and inorganic fillers in composite materials. nbinno.com The organic part of the molecule interacts with the polymer matrix, while the silane part forms strong, durable covalent bonds (Si-O-Si) with the filler surface, leading to materials with enhanced mechanical strength, moisture resistance, and thermal stability. nbinno.comdakenchem.com

Strategies for Enhancing Thermal Stability in Derivatives

When this compound is used as a monomer or functionalizing agent to create polymers like polyurethanes or polyureas, the thermal stability of the final material is a critical performance characteristic. Several strategies can be employed to enhance the heat resistance of these derivatives.

Monomer Structure: The choice of reactants is crucial. Polymers derived from aromatic isocyanates generally exhibit higher thermal stability than those derived from aliphatic isocyanates due to the rigidity and inherent stability of the aromatic rings. mdpi.commdpi.com Therefore, derivatives of this compound are expected to contribute positively to the thermal stability of the hard segments in a polyurethane elastomer.

Increased Crosslinking: The thermal stability of a polymer network is significantly enhanced by increasing its crosslink density. ytlinghua.com For isocyanate-based polymers, this can be achieved in several ways:

Isocyanurate Formation: In the presence of specific catalysts and at elevated temperatures, isocyanate groups can trimerize to form highly stable, six-membered isocyanurate rings. pu-tire.com Introducing these crosslinks into the polymer structure significantly increases its decomposition temperature and rigidity.

Use of Multifunctional Monomers: Employing polyols or polyamines with a functionality greater than two creates a more densely crosslinked three-dimensional network, which restricts chain mobility and enhances thermal stability. echemi.com

Siloxane Integration: Incorporating silicon-containing moieties, such as polysiloxanes, is a highly effective strategy. The silicon-oxygen (Si-O) bond has a higher bond energy than a carbon-carbon (C-C) bond, making siloxane-containing hybrid materials inherently more resistant to thermal degradation. nih.govnih.gov For example, a polyurethane-siloxane hybrid material can exhibit a substantial increase in its decomposition temperature compared to a conventional polyurethane. nih.gov

Introduction of Heterocyclic Rings: The incorporation of other thermally stable heterocyclic structures, such as polyimide or oxazolidinone rings, into the main chain of the polymer can also significantly improve its heat resistance. pu-tire.com

Use of Additives: Fillers and stabilizers can be added to the polymer formulation to improve heat resistance. Inorganic fillers like glass fibers or mica can enhance mechanical properties at elevated temperatures, while antioxidants and thermal stabilizers can protect the polymer from oxidative degradation. pu-tire.comechemi.com

By carefully selecting the co-reactants, controlling the degree of crosslinking, and incorporating thermally robust chemical units, the derivatives of this compound can be engineered into materials with superior thermal stability suitable for demanding applications. kglmeridian.com

Polymer Chemistry and Materials Science Applications of Isocyanatomethoxy Benzene

Role of (Isocyanatomethoxy)benzene as a Monomer in Polymer Synthesis

The dual functionality of this compound makes it a valuable monomer for synthesizing polymers through various reaction mechanisms. The highly reactive isocyanate group (-NCO) readily participates in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines, to form stable urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity is the foundation for its use in the production of polyurethanes and polyureas. Simultaneously, the phenoxy moiety provides a site for further functionalization or imparts specific properties like thermal stability and rigidity to the polymer backbone.

The incorporation of this compound into polymer chains is a key strategy for developing tailor-made functional polymers. nih.govresearchgate.netnih.gov The phenoxy group can act as a handle for post-polymerization modification, allowing for the introduction of a diverse array of functional groups. This molecular functionalization endows the polymers with novel properties and expands their applicability. nih.govresearchgate.net For example, chromophores can be attached to impart optical properties like aggregation-induced emission, or bioactive molecules can be conjugated for use in biomedical applications. nih.govresearchgate.net This approach facilitates the creation of "smart" materials that can respond to specific stimuli, making them suitable for sensors, targeted drug delivery systems, and advanced coatings. nih.gov

This compound is instrumental in the synthesis of high-performance polymers, which are characterized by their superior mechanical strength, thermal stability, and chemical resistance. scispace.comsyensqo.com The aromatic benzene (B151609) ring within the monomer's structure contributes to the rigidity and high glass transition temperature (Tg) of the resulting polymers. scispace.com When used in the production of materials like polyimides or specialized polyurethanes, it enhances their performance in demanding environments, such as those encountered in the aerospace, automotive, and electronics industries. syensqo.com The ability to form strong, stable linkages ensures the durability and longevity of these materials under harsh operational conditions.

Table 1: Comparison of Properties for Polymers with Aromatic Monomers

| Polymer Type | Monomer Component | Glass Transition Temp. (Tg) | Tensile Strength | Key Characteristics |

| Standard Polyurethane | Aliphatic Isocyanate | Low-Moderate | Moderate | Flexible, good elasticity |

| High-Performance Polyurethane | Aromatic Isocyanate (e.g., this compound) | High | High | Rigid, high thermal stability, chemical resistance |

| Polyamide | Aromatic Diamine/Diacid | High | Very High | Excellent mechanical strength and heat resistance |

| Epoxy Resin | Bisphenol A | Moderate-High | High | Good adhesion, chemical resistance |

Note: The data presented are generalized values intended for comparative purposes. Actual properties can vary significantly based on the specific formulation, cross-linking density, and processing conditions.

The field of supramolecular chemistry leverages non-covalent interactions to construct complex, ordered structures. This compound-derived monomers can be designed to participate in these interactions, such as hydrogen bonding and π-π stacking, to drive the self-assembly of polymers. researchgate.nettue.nlnih.gov By tuning the interactions between monomers, it is possible to create a variety of supramolecular architectures, including linear polymers, networks, and block copolymers. researchgate.netnih.gov These dynamic materials can exhibit responsive behaviors, such as self-healing or stimuli-induced depolymerization, making them attractive for applications in regenerative medicine, adaptive materials, and nanotechnology. researchgate.net The reversible nature of these non-covalent bonds allows for materials that can be processed and recycled more readily than their covalently cross-linked counterparts. researchgate.net

Design of Polymer Nanocomposites Utilizing this compound Derivatives

Polymer nanocomposites, which consist of a polymer matrix reinforced with nanoscale fillers, exhibit significantly enhanced properties compared to the neat polymer. The isocyanate functionality of this compound derivatives is highly effective for the surface modification of nanofillers like silica nanoparticles, carbon nanotubes, or graphene. This modification promotes better dispersion of the nanoparticles within the polymer matrix and strengthens the interfacial adhesion between the filler and the polymer. This covalent bonding is crucial for transferring stress from the polymer to the stronger filler, thereby improving the mechanical properties of the composite material. mdpi.com The ability to tailor the surface chemistry of nanoparticles also allows for the optimization of other properties, such as thermal and electrical conductivity. mdpi.com

Controlled Polymerization Techniques and Methodologies

To synthesize polymers with well-defined architectures, molecular weights, and low polydispersity, controlled polymerization techniques are employed. sigmaaldrich.comcmu.edumdpi.com Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are prominent examples. sigmaaldrich.commdpi.com For monomers like this compound, the highly reactive isocyanate group often needs to be temporarily protected during the polymerization process. After creating the desired polymer backbone, the protecting group is removed, liberating the isocyanate functionality for subsequent reactions. This strategy allows for the precise placement of reactive groups along the polymer chain, enabling the synthesis of complex structures such as block copolymers and star polymers, which are essential for various advanced applications. ijrst.com

Sustainability Considerations in Polymer Design

The principles of green chemistry are increasingly influencing polymer design and synthesis. For this compound, this involves exploring bio-based feedstocks and developing more energy-efficient synthetic routes. A major focus is on creating polymers that are either recyclable or biodegradable at the end of their life cycle. youtube.comyoutube.com By incorporating cleavable linkages into the polymer backbone alongside the robust urethane or urea bonds, it is possible to design materials that can be chemically broken down into their constituent monomers for recycling. The development of such sustainable polymers is critical for mitigating the environmental impact associated with plastic waste. youtube.com

Theoretical and Computational Studies of Isocyanatomethoxy Benzene

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules. For (Isocyanatomethoxy)benzene, these approaches would provide a deep understanding of its geometry, stability, and electronic landscape.

Ab Initio Calculations for Electron Densities, Energies, and Molecular Structures

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, would be a primary method to investigate this compound. These calculations solve the Schrödinger equation for the molecule, providing fundamental information.

Electron Densities: The calculated electron density distribution would reveal the regions of high and low electron concentration within the molecule. This is crucial for understanding chemical bonding, polarity, and the sites susceptible to electrophilic or nucleophilic attack. For this compound, one would expect a high electron density on the oxygen and nitrogen atoms of the isocyanatomethoxy group and within the π-system of the benzene (B151609) ring.

Energies: Ab initio methods would be used to calculate the total electronic energy of the molecule, which is a measure of its stability. By comparing the energies of different conformations (rotational isomers) of the isocyanatomethoxy group relative to the benzene ring, the most stable geometry could be identified.

Molecular Structures: Geometric optimization using ab initio methods would predict the equilibrium bond lengths, bond angles, and dihedral angles of this compound. This would provide a precise three-dimensional model of the molecule. A hypothetical data table for the optimized geometry is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from Ab Initio Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-O | ~1.37 Å | |

| O-CH2 | ~1.43 Å | |

| CH2-N | ~1.45 Å | |

| N=C | ~1.17 Å | |

| C=O | ~1.20 Å | |

| Bond Angle | C-O-C | ~118° |

| O-CH2-N | ~109° | |

| CH2-N=C | ~120° |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. DFT calculations are based on the electron density rather than the complex many-electron wavefunction, making them suitable for larger molecules. For this compound, DFT would be employed to investigate similar properties as ab initio methods, often with comparable accuracy at a lower computational expense. Different functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) would be tested to find the most appropriate level of theory.

Molecular Orbital Analysis (e.g., HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity.

HOMO/LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO would likely be located on the electron-rich benzene ring and the oxygen atom, while the LUMO could be centered on the isocyanate group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

Analysis of Atomic Populations and Dipole Moments

Atomic Populations: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom in this compound. This information helps in understanding the electrostatic potential of the molecule and predicting intermolecular interactions. The oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbonyl carbon and the hydrogen atoms would have positive partial charges.

Computational Analysis of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions.

Prediction of Activating/Deactivating Effects in Aromatic Substitution Reactions

The isocyanatomethoxy group (-OCH₂NCO) attached to the benzene ring will influence the reactivity of the ring towards electrophilic aromatic substitution. The nature of this influence, whether activating or deactivating, and its directing effects (ortho, meta, or para) can be predicted computationally.

Activating/Deactivating Effects: The oxygen atom attached to the ring has lone pairs that can be donated into the π-system through resonance, which is an activating effect. However, the electronegativity of the oxygen and the electron-withdrawing nature of the isocyanate group would exert a deactivating inductive effect. Computational analysis of the electron density on the benzene ring in this compound compared to unsubstituted benzene would quantify the net effect. It is likely that the resonance donation from the oxygen atom would be the dominant effect, making the isocyanatomethoxy group an activating group .

Directing Effects: The resonance structures of the carbocation intermediate (sigma complex) formed during electrophilic attack at the ortho, meta, and para positions would be calculated. The relative energies of these intermediates would determine the preferred position of substitution. For an activating group with lone pairs on the atom directly attached to the ring, the ortho and para positions are typically favored due to the ability to form a resonance structure where the positive charge is stabilized by the lone pair. Therefore, the isocyanatomethoxy group is predicted to be an ortho, para-director .

Table 3: Hypothetical Relative Energies of Intermediates in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Relative Energy (kcal/mol) |

|---|---|

| Ortho | 0.0 |

| Meta | +5.2 |

This hypothetical data suggests that the para position is slightly more favored than the ortho position, likely due to reduced steric hindrance.

Exploration of Potential Energy Surfaces for Transformations

Currently, there are no specific published studies that explore the potential energy surfaces for the transformations of this compound. Such studies would be invaluable for understanding its reactivity, degradation pathways, and potential for isomerization. Computational explorations of the potential energy surface (PES) for benzene and its derivatives have been extensively performed to identify various isomers and the transition states connecting them. A similar approach for this compound would involve mapping the energy landscape to locate stable isomers, predict reaction barriers, and elucidate mechanistic pathways for its chemical transformations.

Modeling of Intermolecular Interactions and Aggregation Behavior

Specific computational models detailing the intermolecular interactions and aggregation behavior of this compound are not found in the current body of scientific work. The study of intermolecular forces is crucial for understanding the physical properties of a compound in its condensed phases. For a molecule like this compound, these interactions would likely involve a combination of π-π stacking of the benzene rings, dipole-dipole interactions due to the polar isocyanate and methoxy (B1213986) groups, and weaker van der Waals forces. Computational modeling could predict preferred orientations in dimers and larger aggregates, providing a molecular-level understanding of its solid-state structure and liquid-phase behavior.

Advanced Spectroscopic Analysis and Characterization of Isocyanatomethoxy Benzene and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (Isocyanatomethoxy)benzene is characterized by distinct bands corresponding to its isocyanate group, benzene (B151609) ring, and ether linkage.

The isocyanate (–N=C=O) functional group provides one of the most intense and easily identifiable absorption bands in the IR spectrum.

Asymmetric Stretching: The most prominent feature is a very strong and sharp absorption band resulting from the asymmetric stretching vibration of the N=C=O group. This band typically appears in the region of 2250–2280 cm⁻¹. researchgate.net Its high intensity is due to the large change in dipole moment associated with this vibration. The presence of this band is a definitive indicator of the isocyanate functionality.

Symmetric Stretching: A corresponding symmetric stretching vibration also occurs, but it is generally much weaker in intensity and sometimes not observed.

Bending Modes: The N=C=O group also exhibits bending vibrations, which appear at lower frequencies, typically in the fingerprint region below 1500 cm⁻¹.

Table 1: Characteristic IR Vibrational Modes of the Isocyanate Group in this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Asymmetric Stretch (ν_as) | 2250 - 2280 | Very Strong, Sharp |

| Symmetric Stretch (ν_s) | ~1450 | Weak to Medium |

| Bending (δ) | < 800 | Medium to Weak |

The benzene ring in this compound gives rise to several characteristic absorption bands. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands in the 3000–3100 cm⁻¹ region. orgchemboulder.comlibretexts.org These are at a slightly higher frequency than the C-H stretching bands for saturated alkyl groups. youtube.com

C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of characteristic absorptions, typically in the 1450–1600 cm⁻¹ range. libretexts.orglibretexts.org Often, two sharp, medium-intensity bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org

C-H Out-of-Plane Bending: Strong absorption bands in the 675–900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. orgchemboulder.com The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted benzene, strong bands are typically observed between 690-710 cm⁻¹ and 730-770 cm⁻¹. libretexts.org

Overtone/Combination Bands: Weak absorption bands are often visible in the 1665–2000 cm⁻¹ range. The pattern of these overtone and combination bands can also be indicative of the ring's substitution pattern. orgchemboulder.comyoutube.com

C-O Stretching: The spectrum will also feature a C-O stretching vibration from the ether linkage (Ar-O-CH₂). This typically appears as a strong band in the 1200–1260 cm⁻¹ region for aryl alkyl ethers.

Table 2: Benzene Ring Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |

| C-H Out-of-Plane Bend | 690 - 770 | Strong |

| Overtone/Combination Bands | 1665 - 2000 | Weak |

| Aryl-O Stretch | 1200 - 1260 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the complete connectivity of this compound can be established.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons.

Aromatic Protons (Ar-H): The five protons on the benzene ring will resonate in the aromatic region, typically between 6.8 and 7.5 ppm. libretexts.org The electron-donating nature of the methoxy (B1213986) group (-OCH₂) causes shielding of the ortho (2,6) and para (4) positions, shifting their signals upfield relative to benzene (7.37 ppm). youtube.com The meta (3,5) protons are less affected. This differential shielding leads to a complex multiplet pattern.

ortho-Protons (H-2, H-6): Expected to appear as a doublet of doublets around 6.8-7.0 ppm.

meta-Protons (H-3, H-5): Expected to appear as a triplet or doublet of doublets around 7.2-7.4 ppm.

para-Proton (H-4): Expected to appear as a triplet or triplet of triplets around 6.9-7.1 ppm.

Methylene Protons (-O-CH₂-NCO): The two protons of the methylene group are adjacent to an oxygen atom and the nitrogen of the isocyanate group. This deshielding environment would result in a singlet (as there are no adjacent protons to couple with) appearing significantly downfield, estimated to be in the range of 5.0–5.5 ppm.

Coupling constants (J) for the aromatic protons are expected to be in the typical ranges: Jortho ≈ 7–10 Hz, Jmeta ≈ 2–3 Hz, and Jpara ≈ 0–1 Hz. wisc.edu

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-6 (ortho) | 6.8 - 7.0 | dd | Jortho, Jmeta |

| H-3, H-5 (meta) | 7.2 - 7.4 | t or dd | Jortho, Jmeta |

| H-4 (para) | 6.9 - 7.1 | t | Jortho |

| -CH₂- | 5.0 - 5.5 | s | N/A |

The proton-decoupled ¹³C NMR spectrum of this compound should display six distinct signals corresponding to the different carbon environments.

Aromatic Carbons: These carbons resonate in the 110–160 ppm region. openstax.org

C-1 (Ipso-Carbon): The carbon atom directly attached to the oxygen (-C-O) is the most deshielded of the ring carbons and is expected to appear around 155–160 ppm.

C-2, C-6 (ortho): These carbons are shielded by the electron-donating oxygen and are expected around 114–118 ppm.

C-4 (para): This carbon is also shielded and should appear around 120–124 ppm.

C-3, C-5 (meta): These carbons are least affected by the substituent and are expected to resonate close to the value for benzene (128.5 ppm), likely in the 129–131 ppm range. docbrown.info

Methylene Carbon (-O-CH₂-NCO): This sp³-hybridized carbon is bonded to two electronegative atoms (O and N), causing a downfield shift into the 65–75 ppm range.

Isocyanate Carbon (-N=C=O): The carbon of the isocyanate group is sp-hybridized and typically appears in the 120–130 ppm range. chemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Isocyanate) | 120 - 130 |

| C-1 (ipso) | 155 - 160 |

| C-3, C-5 (meta) | 129 - 131 |

| C-2, C-6 (ortho) | 114 - 118 |

| C-4 (para) | 120 - 124 |

| -CH₂- | 65 - 75 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. libretexts.org For aromatic compounds like this compound, the absorptions are primarily due to π→π* electronic transitions within the benzene ring. spcmc.ac.in

The UV spectrum of unsubstituted benzene shows two main absorption bands: an intense E₂ band (primary band) around 204 nm and a less intense, fine-structured B band (secondary band) around 256 nm. libretexts.org

The presence of the -OCH₂NCO group, specifically the oxygen atom with its non-bonding electrons attached to the ring, acts as an auxochrome. This leads to:

Bathochromic Shift (Red Shift): The interaction of the oxygen's lone-pair electrons with the π-system of the benzene ring extends the conjugation. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing both the E₂ and B bands to shift to longer wavelengths. spcmc.ac.in

Hyperchromic Effect: The intensity of these absorption bands (molar absorptivity, ε) is also expected to increase.

For this compound, the E₂ band is predicted to shift to approximately 220–230 nm, and the B band is expected to shift to around 270–280 nm, losing much of its fine structure. spcmc.ac.in

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition Band | Predicted λmax (nm) | Type of Transition |

| E₂ Band | 220 - 230 | π→π |

| B Band | 270 - 280 | π→π |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural features through controlled fragmentation. nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

For this compound (C₈H₇NO₂), the molecular ion peak is expected at an m/z of 149.0477, corresponding to its monoisotopic mass. uni.luuni.lu A smaller peak at m/z 150, known as the M+1 peak, would also be observed due to the natural abundance of the carbon-13 isotope. docbrown.info

The true structural power of mass spectrometry lies in the analysis of the fragmentation pattern, which provides a unique fingerprint of the molecule. The molecular ion of this compound is expected to undergo a series of predictable cleavage events based on the lability of its functional groups. The high stability of the aromatic ring means that many prominent fragments will retain this core structure. youtube.com

Key fragmentation pathways for this compound would likely include:

Loss of Carbon Monoxide (CO): A common fragmentation for isocyanates, involving the cleavage of the N=C bond, would lead to a fragment ion at m/z 121.

Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond in the methoxy group would result in the formation of a stable ion at m/z 134.

Formation of the Phenyl Cation: Loss of the entire isocyanatomethoxy side chain can lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77, a characteristic fragment for many benzene derivatives. docbrown.info

Formation of the Tropylium Ion: Rearrangement of the benzyl-type fragments, if formed, can produce the highly stable tropylium cation at m/z 91, a common feature in the mass spectra of compounds containing a benzyl moiety. youtube.com

Cleavage of the Ether Bond: Fragmentation at the C-O bond of the ether linkage could generate ions corresponding to the methoxy group or the remaining isocyanato-benzene structure.

These fragmentation patterns are crucial for confirming the identity of this compound and distinguishing it from its isomers, such as 2-, 3-, or 4-methoxyphenyl isocyanate, which may exhibit different relative abundances of certain fragment ions.

| m/z Ratio | Proposed Fragment Ion | Chemical Formula | Notes on Fragmentation Pathway |

|---|---|---|---|

| 149 | Molecular Ion | [C₈H₇NO₂]⁺• | Represents the intact molecule minus one electron. |

| 134 | [M - CH₃]⁺ | [C₇H₄NO₂]⁺ | Loss of a methyl radical from the methoxy group. |

| 121 | [M - CO]⁺• | [C₇H₇NO]⁺• | Loss of carbon monoxide from the isocyanate group. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Possible rearrangement product, characteristic of benzyl-type structures. youtube.com |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of the (isocyanatomethoxy) group; characteristic of a benzene ring. docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. For a compound like this compound that can be crystallized, this technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of its solid-state conformation.

A crystallographic analysis of this compound would confirm the planarity of the benzene ring, with C-C bond lengths intermediate between those of a true single (≈1.54 Å) and double (≈1.34 Å) bond, expected to be approximately 1.39 Å, which is characteristic of an aromatic system. docbrown.info The internal C-C-C bond angles within the ring would be confirmed to be approximately 120°, consistent with a regular hexagonal geometry. docbrown.info

| Structural Parameter | Expected Finding from X-ray Crystallography | Typical Value / Description |

|---|---|---|

| Crystal System | The fundamental symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry elements of the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | Values would be determined in Ångströms (Å) and degrees (°). |

| Aromatic C-C Bond Length | The distance between adjacent carbon atoms in the benzene ring. | ~1.39 Å docbrown.info |

| Ring C-C-C Bond Angle | The internal angles of the benzene ring. | ~120° docbrown.info |

| C-O Bond Length (Aryl-O) | The distance between the ring carbon and the ether oxygen. | ~1.36 Å |

| C-O Bond Length (O-Methyl) | The distance between the ether oxygen and the methyl carbon. | ~1.42 Å |

| N=C=O Bond Angle | The angle of the isocyanate functional group. | Expected to be nearly linear (~180°). |

| Intermolecular Interactions | Forces between adjacent molecules in the crystal lattice. | Identification of π-π stacking, dipole-dipole forces, etc. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (isocyanatomethoxy)benzene, and how can their efficiency be validated experimentally?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or carbamate formation. Key steps include:

- Step 1 : Reacting methoxybenzene derivatives with phosgene or thiophosgene to form intermediate isocyanates.

- Step 2 : Purification via column chromatography or recrystallization, followed by characterization using H/C NMR and FTIR to confirm the isocyanate (-NCO) functional group (peak at ~2250–2270 cm) .

- Validation : Compare yields and purity metrics (e.g., HPLC retention times) with literature data from databases like PubChem or EPA DSSTox .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratory settings?

- Methodological Answer : Reproducibility requires:

- Standardized Protocols : Detailed documentation of reaction conditions (temperature, solvent, catalyst).

- Quality Control : Consistent use of analytical techniques (e.g., GC-MS for purity checks) and cross-referencing with peer-reviewed procedures from journals like Beilstein Journal of Organic Chemistry .

- Error Mitigation : Calibrate instruments regularly and validate reagents via blank experiments to detect contaminants .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- Primary Techniques :

- NMR : Confirm methoxy (-OCH) and isocyanate (-NCO) groups via chemical shifts (e.g., H NMR: δ 3.8–4.0 ppm for -OCH; C NMR: δ 120–130 ppm for -NCO).

- FTIR : Validate functional groups (e.g., -NCO stretch at ~2270 cm).

- Resolving Discrepancies : Cross-check with computational simulations (e.g., DFT for predicted IR/NMR spectra) or consult crystallographic data from the Cambridge Structural Database .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

- Methodological Answer :

- Experimental Design : Conduct kinetic studies under varying conditions (e.g., solvent polarity, temperature) to isolate steric/electronic contributions.

- Data Analysis : Use Hammett plots or DFT calculations to correlate substituent effects with reaction rates. For example, electron-withdrawing groups on the benzene ring may reduce -NCO electrophilicity, slowing urea/thiourea formation .

- Validation : Compare results with analogous compounds (e.g., (methoxycarbonyl)benzene) to establish trends .

Q. What strategies can resolve contradictions in reported toxicity profiles of this compound derivatives?

- Methodological Answer :

- Data Harmonization : Aggregate toxicity data from EPA DSSTox, ECHA, and peer-reviewed studies, noting test conditions (e.g., in vitro vs. in vivo).

- Mechanistic Analysis : Use molecular docking or QSAR models to predict bioactivity and cross-validate with experimental LC/LD values .

- Uncertainty Quantification : Apply statistical tools (e.g., Monte Carlo simulations) to assess variability in dose-response relationships .

Q. How can computational chemistry optimize the design of this compound-based polymers for specific applications?

- Methodological Answer :

- Workflow :

Molecular Dynamics (MD) : Simulate polymer chain flexibility and thermal stability.

DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

Machine Learning : Train models on existing polymer datasets to predict mechanical properties (e.g., tensile strength).

Data Analysis & Contradiction Management

Q. What frameworks are recommended for analyzing conflicting spectral data of this compound analogs?

- Methodological Answer :

- PICO Framework : Define Population (compound variants), Intervention (analytical technique), Comparison (literature data), Outcome (resolved structure) .

- Error Analysis : Calculate confidence intervals for NMR/IR peaks and use multivariate statistics (e.g., PCA) to identify outlier datasets .

Q. How should researchers structure literature reviews to address gaps in mechanistic studies of this compound?

- Methodological Answer :

- Conceptual Categories : Organize sources into themes (e.g., synthesis, reactivity, toxicity).

- Gap Analysis : Use tools like VOSviewer to map citation networks and identify understudied areas (e.g., environmental degradation pathways) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in kinetic studies?

- Methodological Answer :

- PPE : Use gloves, goggles, and fume hoods due to -NCO’s irritant properties.

- Waste Management : Quench residual isocyanate with ethanol/water mixtures before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.